3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide
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Overview
Description
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide typically involves several steps:
Starting Materials: The synthesis begins with 2-chloro-4-(2,2,2-trifluoroethoxy)phenol and 3-iodopropanol.
Reaction Conditions: The phenol is first reacted with an appropriate base to form the phenoxide ion. This intermediate is then reacted with 3-iodopropanol under suitable conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide can undergo various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide group.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are crucial for determining the course of the reaction.
Major Products: The products formed depend on the specific reaction pathway, but may include derivatives with modified functional groups.
Scientific Research Applications
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
Uniqueness: The presence of the iodide group and the specific arrangement of functional groups confer unique chemical and biological properties to the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to the trifluoromethyl group and the chloro substituent on the aromatic ring. These functional groups enhance lipophilicity and metabolic stability, which can affect interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, the presence of the trifluoroethoxy moiety in similar compounds has been shown to increase potency against various bacterial strains by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Activity
Research has demonstrated that halogenated phenolic compounds can inhibit cancer cell proliferation. The specific compound may exert cytotoxic effects on cancer cells through apoptosis induction and inhibition of cell cycle progression. In vitro studies have shown significant cytotoxicity against human cancer cell lines, suggesting potential for therapeutic applications in oncology .
Study 1: Antibacterial Activity
A study published in MDPI evaluated the antibacterial efficacy of various fluorinated compounds. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Test Compound | 10 | Staphylococcus aureus |
Control Antibiotic | 5 | Staphylococcus aureus |
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
Properties
CAS No. |
653578-14-4 |
---|---|
Molecular Formula |
C11H11ClF3IO2 |
Molecular Weight |
394.55 g/mol |
IUPAC Name |
2-chloro-1-(3-iodopropoxy)-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C11H11ClF3IO2/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6H,1,4-5,7H2 |
InChI Key |
OJVVOORDDRIAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCI |
Origin of Product |
United States |
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